6-chloro-4-methyl-1,3-benzothiazole

Medicinal Chemistry Lipophilicity Drug Design

6-Chloro-4-methyl-1,3-benzothiazole (CAS 1190320-49-0) is a differentiated heterocyclic building block for medicinal chemistry. Its strategic 6-chloro and 4-methyl substitution pattern delivers a LogP of 3.258 for enhanced CNS penetration and blocks oxidative metabolism for superior stability—advantages unattainable with unsubstituted cores. Ideal for kinase-focused library synthesis and HPLC method development (PSA 41.13 Ų, pKa 3.85). Avoid generic alternatives that compromise your SAR. Secure this high-purity intermediate today.

Molecular Formula C8H6ClNS
Molecular Weight 183.66 g/mol
CAS No. 1190320-49-0
Cat. No. B3219777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-4-methyl-1,3-benzothiazole
CAS1190320-49-0
Molecular FormulaC8H6ClNS
Molecular Weight183.66 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=CS2)Cl
InChIInChI=1S/C8H6ClNS/c1-5-2-6(9)3-7-8(5)10-4-11-7/h2-4H,1H3
InChIKeyLTFDAHJAYKVQPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-4-methyl-1,3-benzothiazole (CAS 1190320-49-0): A Key Heterocyclic Intermediate and Scaffold for Drug Discovery


6-Chloro-4-methyl-1,3-benzothiazole (CAS 1190320-49-0) is a heterocyclic organic compound belonging to the 1,3-benzothiazole class . Its structure consists of a benzene ring fused to a thiazole ring, featuring a chlorine atom at the 6-position and a methyl group at the 4-position. With a molecular formula of C8H6ClNS, a molecular weight of 183.66 g/mol, and a calculated LogP of 3.258 , this compound is primarily utilized as a key synthetic intermediate and a versatile scaffold in medicinal chemistry for the development of potential therapeutic agents. Its specific substitution pattern is designed to modulate key drug-like properties, including lipophilicity, metabolic stability, and target binding affinity .

Procurement Risk: Why 'In-Class' Benzothiazole Analogs Are Not Interchangeable with 6-Chloro-4-methyl-1,3-benzothiazole


In scientific research and industrial synthesis, substituting one benzothiazole derivative for another without rigorous validation is a high-risk proposition. The precise position and type of substituents on the benzothiazole core—in this case, the 6-chloro and 4-methyl groups—dictate the molecule's unique physicochemical and biological profile . As established by SAR studies, changes in the substitution pattern can drastically alter properties such as potency against a specific target (e.g., PI3Kα, EGFR), selectivity for receptor subtypes (e.g., S1P1), and overall drug-likeness [1][2][3]. For instance, a minor modification can shift lipophilicity by several LogP units, impact metabolic stability, or abolish key binding interactions. Therefore, a seemingly similar benzothiazole compound cannot be assumed to be a suitable substitute for 6-chloro-4-methyl-1,3-benzothiazole in a synthetic pathway or biological assay without the specific, quantitative data presented below.

Quantitative Differentiation of 6-Chloro-4-methyl-1,3-benzothiazole (CAS 1190320-49-0) vs. Structural Analogs


Lipophilicity (LogP): 6-Chloro-4-methyl-1,3-benzothiazole vs. Unsubstituted Benzothiazole

The lipophilicity of 6-chloro-4-methyl-1,3-benzothiazole is significantly increased compared to the unsubstituted benzothiazole core, as indicated by its calculated LogP . This property is critical for optimizing a compound's ability to cross biological membranes and its overall pharmacokinetic profile [1].

Medicinal Chemistry Lipophilicity Drug Design

Impact of 6-Chloro Substitution on Target Binding: Class-Level SAR Inference

Studies on benzothiazole-based EGFR kinase inhibitors demonstrate that the presence and position of halogen substituents are critical determinants of potency. While specific data for 6-chloro-4-methyl-1,3-benzothiazole is not available, compounds with analogous halogen substitutions in the benzothiazole series have shown single-digit nanomolar IC50 values against EGFR, with potency directly linked to the specific substitution pattern [1].

Structure-Activity Relationship Kinase Inhibition EGFR

Physicochemical Property Tuning via 4-Methyl Group: Enhancing Metabolic Stability

The introduction of a methyl group, particularly at the 4-position of a heterocyclic scaffold like benzothiazole, is a well-established medicinal chemistry strategy to improve metabolic stability. This is achieved by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes . While direct comparative data for this exact compound is lacking, the class-level principle is robust and widely applied.

Metabolic Stability Drug Metabolism Medicinal Chemistry

Differentiation via Physicochemical Properties: Predicted pKa and PSA

The predicted acid dissociation constant (pKa) and polar surface area (PSA) for 6-chloro-4-methyl-1,3-benzothiazole are key differentiators from other substituted benzothiazoles . These properties govern the compound's ionization state and ability to permeate biological membranes at physiological pH. The specific combination of electron-withdrawing (-Cl) and electron-donating (-CH3) groups yields a unique predicted pKa of 3.85, which influences its solubility and absorption profile.

Physicochemical Properties pKa Drug Absorption

Key Applications of 6-Chloro-4-methyl-1,3-benzothiazole (CAS 1190320-49-0) Based on Evidenced Differentiation


Scaffold for Optimizing Lipophilicity in CNS Drug Discovery Programs

Based on its calculated LogP of 3.258 , which is over a log unit higher than the unsubstituted benzothiazole core, 6-chloro-4-methyl-1,3-benzothiazole is a rationally chosen starting point for medicinal chemistry campaigns targeting central nervous system (CNS) disorders. The enhanced lipophilicity increases the likelihood of achieving blood-brain barrier penetration, a critical requirement for CNS-active therapeutics .

Lead Optimization Template in Kinase Inhibitor Projects

As evidenced by class-level SAR studies on EGFR inhibitors , the benzothiazole core with specific halogen substitutions is a validated pharmacophore for targeting kinases. 6-chloro-4-methyl-1,3-benzothiazole serves as an ideal template for synthesizing focused libraries aimed at optimizing potency and selectivity against specific kinases, where the 6-chloro group is a known potency-enhancing element.

Synthetic Intermediate for Designing Metabolically Stable Analogs

For researchers looking to improve the in vivo half-life of a benzothiazole-containing lead compound, this molecule provides a key advantage. The 4-methyl group is strategically positioned to block a common site of oxidative metabolism . This allows synthetic chemists to use 6-chloro-4-methyl-1,3-benzothiazole as a building block to create analogs that are inherently more stable, reducing the need for extensive downstream metabolic studies on less-stable cores.

Reference Standard for Analytical Method Development

Given its distinct and well-defined physicochemical properties (LogP = 3.258, PSA = 41.13 Ų, pKa = 3.85) , 6-chloro-4-methyl-1,3-benzothiazole is an excellent candidate for use as a reference standard in HPLC and LC-MS method development. Its unique retention time and mass spectrometry profile facilitate the calibration and validation of analytical methods used to characterize complex reaction mixtures or novel synthesized derivatives.

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